molecular formula C23H23N3O2S B251459 4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Número de catálogo B251459
Peso molecular: 405.5 g/mol
Clave InChI: YXXNDDDJKIUZHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, commonly known as TAK-063, is a novel and selective antagonist of the dopamine D3 receptor. It was first synthesized by Takeda Pharmaceutical Company Limited in 2012. TAK-063 has shown promising results in preclinical studies as a potential treatment for various psychiatric disorders, including schizophrenia and depression.

Aplicaciones Científicas De Investigación

TAK-063 has been extensively studied in preclinical models for its potential therapeutic applications in various psychiatric disorders. In animal models of schizophrenia, TAK-063 has been shown to improve cognitive deficits and reduce positive symptoms such as hallucinations and delusions. In addition, TAK-063 has also been shown to have antidepressant effects in animal models of depression. These findings suggest that TAK-063 may be a promising therapeutic agent for the treatment of schizophrenia and depression.

Mecanismo De Acción

TAK-063 is a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway is thought to be a key factor in the development of schizophrenia and depression. By blocking the dopamine D3 receptor, TAK-063 may modulate the activity of the mesolimbic pathway and improve symptoms of these disorders.
Biochemical and Physiological Effects:
TAK-063 has been shown to have a high affinity for the dopamine D3 receptor, with a Ki value of 0.54 nM. It is highly selective for the dopamine D3 receptor, with minimal affinity for other dopamine receptor subtypes. In addition, TAK-063 has been shown to have good oral bioavailability and a long half-life in vivo. These properties make TAK-063 an attractive candidate for further development as a therapeutic agent for psychiatric disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of TAK-063 is its high selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. In addition, TAK-063 has been shown to have good oral bioavailability and a long half-life in vivo, which makes it suitable for use in animal models. However, one limitation of TAK-063 is that it has only been tested in preclinical models, and its safety and efficacy in humans have not yet been established.

Direcciones Futuras

There are several potential future directions for research on TAK-063. One direction is to further investigate its therapeutic potential in animal models of psychiatric disorders, such as schizophrenia and depression. Another direction is to conduct clinical trials to evaluate the safety and efficacy of TAK-063 in humans. In addition, future studies could explore the potential use of TAK-063 in combination with other drugs or therapies for the treatment of psychiatric disorders. Finally, further research could be conducted to elucidate the molecular mechanisms underlying the effects of TAK-063 on the mesolimbic pathway.

Métodos De Síntesis

TAK-063 is synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 4-methylbenzoyl chloride with 4-aminophenylpiperazine in the presence of a base to form 4-methyl-N-(4-aminophenyl)benzamide. This intermediate product is then reacted with 2-thiophenecarbonyl chloride in the presence of a base to form 4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. The final product is purified using column chromatography.

Propiedades

Fórmula molecular

C23H23N3O2S

Peso molecular

405.5 g/mol

Nombre IUPAC

4-methyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H23N3O2S/c1-17-4-6-18(7-5-17)22(27)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)23(28)21-3-2-16-29-21/h2-11,16H,12-15H2,1H3,(H,24,27)

Clave InChI

YXXNDDDJKIUZHN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

SMILES canónico

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.